Iopentol
Overview
Description
Iopentol, known by its trade name Imagopaque, is a pharmaceutical compound used as a radiocontrast agent for X-ray imaging. It is an iodine-containing, water-soluble agent that enhances the contrast of X-ray images by absorbing X-rays. This compound has a low osmolality, which means it has a relatively low concentration of molecules, leading to fewer adverse effects compared to high-osmolality contrast agents .
Mechanism of Action
Target of Action
Iopentol is primarily used as a radiocontrast agent . The primary targets of this compound are the body’s tissues that need to be visualized during radiographic procedures . The iodine atoms in this compound readily absorb X-rays, resulting in a higher contrast of X-ray images .
Mode of Action
This compound, an iodine-containing, water-soluble radiocontrast agent, works by increasing the contrast of images in radiographic procedures . The iodine atoms in this compound absorb X-rays, which enhances the contrast between the organ or tissue of interest and the surrounding tissues in the X-ray images .
Pharmacokinetics
This compound exhibits several important pharmacokinetic properties :
- Absorption : After intravenous injection, this compound is distributed in the extracellular space .
- Distribution : Its binding to plasma proteins is very low .
- Metabolism : this compound is not metabolized in the body .
- Excretion : The substance is excreted in unchanged form via the kidneys, exclusively by glomerular filtration . Approximately 98% of the administered dose is excreted via the kidneys .
- Half-life : The biological half-life of this compound is approximately 2 hours .
Result of Action
The primary result of this compound’s action is the enhancement of contrast in X-ray images . This allows for better visualization of organs and tissues during radiographic procedures, aiding in the diagnosis and treatment of various medical conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of residual iodine in the body can affect the effectiveness of certain radioactive isotopes used for thyroid imaging and therapy . Therefore, the timing of this compound administration relative to these procedures is an important consideration .
Biochemical Analysis
Biochemical Properties
Iopentol plays a significant role in biochemical reactions due to its iodine atoms, which readily absorb X-rays, resulting in a higher contrast of X-ray images . It interacts with various biomolecules, primarily through its iodine atoms, to enhance the visibility of internal structures during medical imaging .
Cellular Effects
The effects of this compound on cells are primarily observed during medical imaging procedures. It does not directly influence cell function, gene expression, or cellular metabolism. Instead, its role is to enhance the contrast in X-ray images, allowing for better visualization of cellular structures .
Molecular Mechanism
This compound exerts its effects at the molecular level through its iodine atoms. These atoms absorb X-rays, which enhances the contrast of the resulting images . It does not bind to biomolecules or influence gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability. It does not degrade over time, which makes it reliable for use in various medical imaging procedures .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. It is generally well-tolerated and does not cause adverse effects at the dosages typically used for medical imaging .
Metabolic Pathways
This compound is not involved in any metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is distributed within the body through the bloodstream. It does not interact with transporters or binding proteins, and it does not accumulate within cells or tissues .
Subcellular Localization
This compound does not have a specific subcellular localization. It is not directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iopentol involves several steps. One common method starts with the acetylation of 5-amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide using acetic anhydride in the presence of p-toluenesulfonic acid to form an acetamide intermediate. This intermediate is then alkylated with 1-chloro-3-methoxy-2-propanol. The selectivity of the alkylation at the acetamide nitrogen is improved by the addition of metallic cations, with calcium ions providing the best results .
Industrial Production Methods: In an industrial setting, the acetamido isophthalamide is treated with boric acid and potassium hydroxide to form a cyclic diborate tripotassium salt. This salt is then alkylated with 1-chloro-3-methoxy-2-propanol to yield the N-alkylated acetamide. The borate groups are removed by quenching with diluted hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: Iopentol undergoes various chemical reactions, including:
Oxidation: The iodine atoms in this compound can undergo oxidation reactions.
Reduction: The compound can be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving the iodine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can occur with reagents like sodium iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while reduction can lead to deiodinated products .
Scientific Research Applications
Iopentol has a wide range of applications in scientific research, including:
Chemistry: Used as a radiocontrast agent in various imaging techniques to study chemical reactions and structures.
Biology: Employed in imaging studies to visualize biological structures and processes.
Medicine: Widely used in diagnostic imaging procedures such as arteriography, venography, computed tomography (CT) scan enhancement, urography, arthrography, endoscopic retrograde cholangiopancreatography, hysterosalpingography, and gastrointestinal studies
Industry: Utilized in the development and testing of new imaging agents and techniques.
Comparison with Similar Compounds
Iohexol: Another iodine-containing, water-soluble radiocontrast agent with similar applications and safety profile.
Iopromide: A low-osmolar, non-ionic iodinated contrast medium used in similar imaging procedures.
Comparison:
Properties
IUPAC Name |
5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNJANQVIJDFTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28I3N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869032 | |
Record name | Iopentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89797-00-2 | |
Record name | Iopentol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89797-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iopentol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089797002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iopentol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iopentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOPENTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6XWX076T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Iopentol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041909 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is iopentol eliminated from the body?
A1: [] this compound is primarily eliminated from the body through renal excretion, meaning it is filtered out by the kidneys and expelled in urine. In healthy volunteers, nearly 100% of the administered dose is recovered in urine within 24 hours []. This elimination process is mainly driven by glomerular filtration, indicating that this compound is not significantly metabolized in the body.
Q2: Is there a difference in this compound elimination between healthy individuals and those with renal impairment?
A2: [] Yes, individuals with chronic renal failure exhibit delayed this compound elimination compared to healthy individuals []. This delay results in a significantly longer elimination half-life (approximately 14 times longer) in patients with renal failure []. Additionally, a portion of the this compound dose is eliminated through feces in these patients, a route not significant in healthy individuals [].
Q3: Can this compound be used to measure glomerular filtration rate (GFR)?
A3: [] While this compound clearance has been investigated as a potential marker for GFR, studies suggest that it may not be the most accurate method, especially in patients with renal impairment. Plasma clearance of this compound tends to overestimate GFR due to extrarenal elimination, particularly in individuals with low GFR [, ]. Renal clearance, specifically, offers a more reliable measurement of GFR when using this compound [].
Q4: What is the acute toxicity profile of this compound?
A4: [] Studies in rodents indicate that the intravenous LD50 (lethal dose for 50% of the test population) of this compound is comparable to other non-ionic monomeric contrast media used clinically []. These findings suggest that this compound has a relatively low acute toxicity profile.
Q5: Does this compound have any effects on renal function?
A5: [] While generally considered safe, this compound has been associated with transient changes in renal function parameters. Studies show a slight decrease in glomerular filtration rate (GFR) after this compound administration [, ]. This effect is often accompanied by an increase in urinary excretion of proximal tubular enzymes like alkaline phosphatase and N-acetyl-β-glucosaminidase, indicating some level of tubular effect [, , ].
Q6: Are there any long-term toxicity concerns associated with this compound?
A6: [] Repeat dose toxicity studies, reproductive studies, and mutagenicity studies conducted on this compound have not revealed any significant toxic effects []. This suggests that this compound has a favorable long-term toxicity profile.
Q7: What is the chemical structure of this compound?
A8: [] this compound is a complex organic molecule with multiple chiral centers, resulting in the existence of several diastereomers and conformers []. While its exact three-dimensional structure is complex, its molecular formula and key structural features have been characterized using spectroscopic techniques like IR, NMR, and FAB MS [].
Q8: What is the recommended formulation for this compound and how does it impact its stability?
A10: [] The formulation of this compound commonly employs a buffer, such as trometamol (tromethamine), to maintain a stable pH during the autoclaving process []. This is crucial as a lower pH during autoclaving minimizes deiodination, a degradation process that can affect this compound's efficacy and stability []. Ongoing stability studies demonstrate good stability of the formulated this compound finished product [].
Q9: How does this compound affect the cardiovascular system?
A11: [] Studies in animal models show that this compound has minimal effects on cardiovascular parameters compared to some ionic contrast agents. When injected into the left coronary artery of dogs, this compound induced a significantly lower frequency of ventricular fibrillation and a less pronounced decrease in aortic blood pressure compared to metrizoate []. These findings suggest a favorable cardiovascular safety profile for this compound.
Q10: Does this compound influence blood flow?
A12: [] this compound can cause a transient increase in blood flow when injected intra-arterially. Studies comparing this compound with other contrast media, like iodixanol, iohexol, and metrizoate, showed that it induced a moderate increase in femoral blood flow in dogs, with the extent of the increase being less pronounced than metrizoate but greater than iodixanol [].
Q11: Does this compound affect blood coagulation or platelet function?
A13: [] In vitro and in vivo studies show that this compound has minimal effects on coagulation parameters and platelet function []. While it may cause a slight decrease in coagulability and platelet aggregation in venous blood, these effects are considered clinically insignificant [].
Q12: How does this compound interact with red blood cells?
A14: [] this compound, like other contrast media, can induce morphological changes in red blood cells, particularly the formation of echinocytes []. The extent of these morphological changes depends on the concentration and osmolarity of the this compound solution []. High concentrations and hypertonic solutions tend to induce a higher frequency of echinocyte formation [, ].
Q13: How does this compound compare to other non-ionic contrast media like iohexol?
A15: [] Numerous studies have compared this compound to iohexol, revealing similarities in their safety and efficacy profiles. Both agents demonstrate comparable renal effects, with slight decreases in GFR and increases in tubular enzyme excretion []. They exhibit similar tolerability profiles, with low incidences of adverse events in both adults and children [, , ].
Q14: Are there any advantages of using this compound over other contrast agents?
A16: [] While this compound shares a similar safety and efficacy profile with other non-ionic contrast media like iohexol, it may offer advantages in specific clinical scenarios. Some studies suggest that this compound might be associated with a lower incidence of discomfort and delayed adverse reactions compared to ionic contrast media like metrizoate [, ].
Q15: How effective is this compound for visualizing specific organs or tissues, such as the liver or blood vessels?
A18: [] this compound provides effective contrast enhancement in various imaging procedures. In abdominal CT examinations, it allows for good visualization of the liver, aorta, and vena cava []. Its use in coronary angiography also demonstrates good diagnostic yield with optimal visualization of coronary arteries [].
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